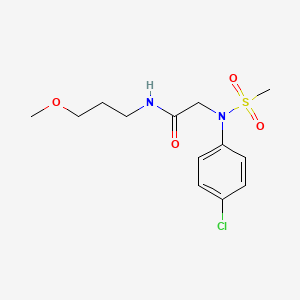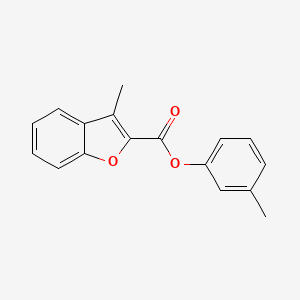![molecular formula C24H22Cl2N2O3 B4892015 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide, also known as BBD, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications as an anticancer agent.
Mécanisme D'action
The mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide may disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and physiological effects:
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to inhibit the activity of several enzymes involved in inflammation, suggesting that it may have potential anti-inflammatory properties. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to inhibit the activity of a protein called topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it is relatively insoluble in water, which may limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide in order to maximize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. One area of interest is the development of more effective formulations of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide and to identify potential drug targets that can be exploited for the development of novel anticancer agents.
Méthodes De Synthèse
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-butoxyaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to produce N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. This method has been optimized to provide high yields of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide with excellent purity.
Applications De Recherche Scientifique
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-2-3-13-31-20-10-7-16(8-11-20)23(29)27-18-5-4-6-19(15-18)28-24(30)21-12-9-17(25)14-22(21)26/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBQYRNZNNFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)
![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)

![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)